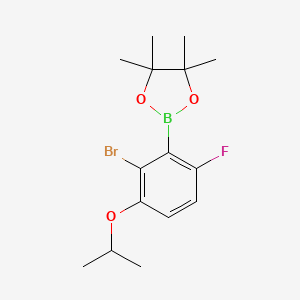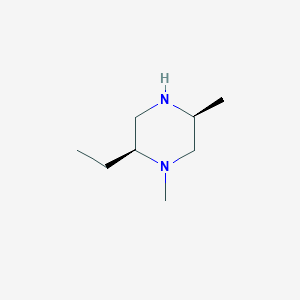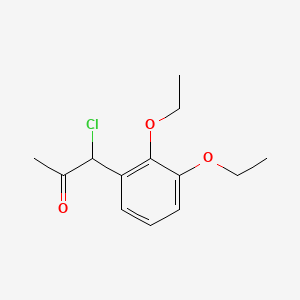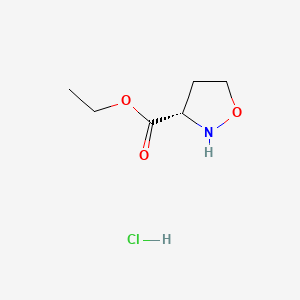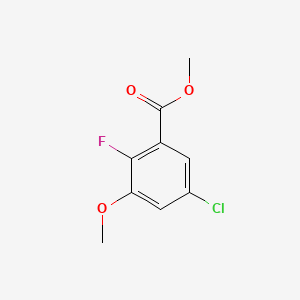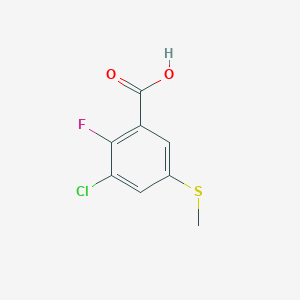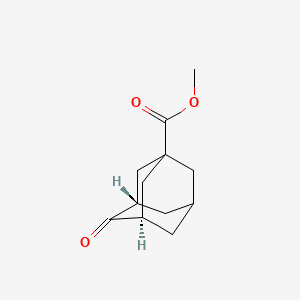
methyl (3S,5R)-4-oxoadamantane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-adamantanone-5-carboxylate is a derivative of adamantane, a compound known for its unique cage-like structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-adamantanone-5-carboxylate typically involves the functionalization of adamantane. One common method is the methanolysis of adamantanone derivatives. For example, the methanolysis of a precursor compound can yield a mixture of methyl 1- and 2-adamantanecarboxylates . The reaction conditions often involve the use of methanol as a solvent and an acid or base catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for adamantane derivatives, including methyl 2-adamantanone-5-carboxylate, often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key to industrial production is optimizing the yield and purity of the desired product while minimizing the use of expensive or hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-adamantanone-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol, ethanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methyl 2-adamantanone-5-carboxylate can yield 2-adamantanone-5-carboxylic acid, while reduction can produce 2-adamantanone-5-methanol.
Aplicaciones Científicas De Investigación
Methyl 2-adamantanone-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Mecanismo De Acción
The mechanism of action of methyl 2-adamantanone-5-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl 2-adamantanone-5-carboxylate include other adamantane derivatives such as:
- Methyl 1-adamantanone-5-carboxylate
- 2-Adamantanone-5-carboxylic acid
- 2-Methyleneadamantane
Uniqueness
Methyl 2-adamantanone-5-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and properties compared to other adamantane derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
methyl (3R,5S)-4-oxoadamantane-1-carboxylate |
InChI |
InChI=1S/C12H16O3/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-9H,2-6H2,1H3/t7?,8-,9+,12? |
Clave InChI |
DUPFRYAOGHZOCO-UVSREPBJSA-N |
SMILES isomérico |
COC(=O)C12C[C@H]3CC(C1)C[C@@H](C2)C3=O |
SMILES canónico |
COC(=O)C12CC3CC(C1)C(=O)C(C3)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14034339.png)
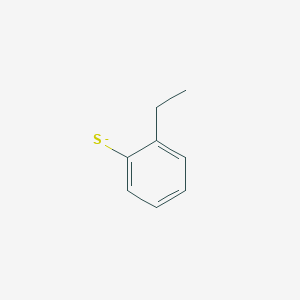
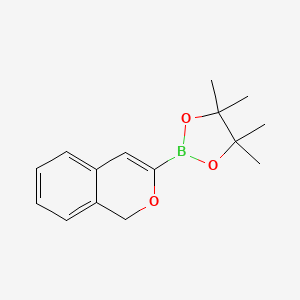
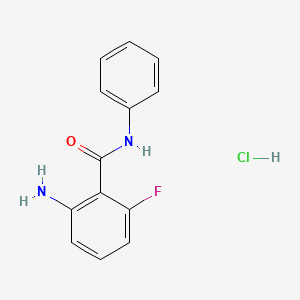
![tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034350.png)

